![molecular formula C10H9FN2O2 B086463 Ethyl 5-fluoro-1H-indazole-3-carboxylate CAS No. 1016-36-0](/img/structure/B86463.png)
Ethyl 5-fluoro-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 5-fluoro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 . It is a yellow solid and has a molecular weight of 208.19 .
Molecular Structure Analysis
The InChI code for Ethyl 5-fluoro-1H-indazole-3-carboxylate is 1S/C10H9FN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 5-fluoro-1H-indazole-3-carboxylate is a yellow solid . It has a molecular weight of 208.19 .Scientific Research Applications
Chemical Properties
Ethyl 5-fluoro-1H-indazole-3-carboxylate is a yellow solid with a molecular weight of 208.19 . It has a CAS Number of 1016-36-0 . The IUPAC name for this compound is ethyl 5-fluoro-1H-indazole-3-carboxylate .
Medicinal Chemistry
Indazole, the core structure of Ethyl 5-fluoro-1H-indazole-3-carboxylate, is a medicinally important heterocyclic moiety . It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Anti-Inflammatory Agents
Indazoles have been found to have significant anti-inflammatory properties . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has been found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Anticancer Agents
Indazoles have also been found to have anticancer properties . For example, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Antimicrobial Agents
Indazoles have been found to have significant antimicrobial properties . They have been used in the treatment of various bacterial and viral infections .
Antihypertensive Agents
Indazoles have been found to have antihypertensive properties . They have been used in the treatment of high blood pressure .
Hypoglycemic Agents
Indazoles have been found to have hypoglycemic properties . They have been used in the treatment of diabetes .
Antiprotozoal Agents
Indazoles have been found to have antiprotozoal properties . They have been used in the treatment of diseases caused by protozoa .
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 5-fluoro-1H-indazole-3-carboxylate is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . .
Mode of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle
Biochemical Pathways
Indazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 20819 , which is within the optimal range for oral bioavailability in drug discovery.
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines , suggesting that Ethyl 5-fluoro-1H-indazole-3-carboxylate may have similar effects.
properties
IUPAC Name |
ethyl 5-fluoro-1H-indazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPYNEVKCQMQBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506967 |
Source
|
Record name | Ethyl 5-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-fluoro-1H-indazole-3-carboxylate | |
CAS RN |
1016-36-0 |
Source
|
Record name | Ethyl 5-fluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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